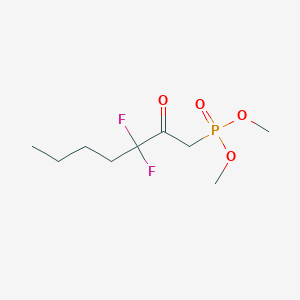
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
描述
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a difluorinated heptyl chain with a ketone functionality. This compound is not directly discussed in the provided papers, but related compounds with similar structures and functionalities are mentioned, which can provide insights into its properties and potential applications.
Synthesis Analysis
The synthesis of related phosphonate compounds typically involves multi-step reactions starting from readily available precursors. For instance, dimethyl 3,4,5,6-[2H4]-2-oxoheptylphosphonate was prepared from ethyl sorbate in two steps, which included the isolation of an allylic alcohol by fractional crystallization and its subsequent transformation into a key silyloxy intermediate . Another example is the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate, which was obtained from dibenzoylacetylene and 1-methylimidazole-2-thiol in the presence of trimethyl phosphite . These methods demonstrate the versatility and adaptability of phosphonate chemistry for synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of phosphonate compounds is often characterized by spectroscopic methods such as NMR. For example, the structure of poly(dimethyl(methacryloyloxy)methyl phosphonate) was elucidated using 1H and 31P NMR . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and medicinal chemistry.
Chemical Reactions Analysis
Phosphonate compounds can undergo a variety of chemical reactions. The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the formation of novel cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to give phosphorus-containing allylic amines . These reactions highlight the reactivity of phosphonate esters and their utility in synthesizing phosphorus-containing organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are influenced by their molecular structure and the substituents attached to the phosphorus atom. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate was investigated, and the resulting polymers' molecular weights were controlled within a range from 8000 to 24600 g/mol . The solvent polarity was found to affect the polymerization rate and the occurrence of termination and transfer reactions. The hydrolysis of poly(dimethyl(methacryloyloxy)methyl phosphonate) to afford poly((methacryloyloxy)methyl phosphonic acid) and the determination of its pKa values further illustrate the chemical properties of these materials .
科研应用
Synthesis of Novel Polymers
A significant application of phosphonate derivatives, including compounds similar to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is in the synthesis of novel polymers. Yamabe et al. (2000) developed a method for synthesizing perfluorocarbon polymers with phosphono groups through copolymerization or terpolymerization processes. These polymers exhibit unique properties due to the incorporation of phosphono groups, highlighting their potential in advanced material applications (Yamabe, Akiyama, Akatsuka, & Kato, 2000).
Organic Synthesis Methodologies
Phosphonate derivatives are pivotal in organic synthesis, offering routes to regioselective syntheses of complex molecules. Watanabe, Ijichi, and Furukawa (1993) demonstrated a regioselective synthesis of dimethyl phthalide-3-phosphonates, showcasing the versatility of phosphonate derivatives in synthesizing compounds with various substituents on the benzene ring, which could be critical in developing pharmaceuticals and agrochemicals (Watanabe, Ijichi, & Furukawa, 1993).
Material Science Applications
In material sciences, the manipulation of phosphonate derivatives leads to the development of materials with specific functionalities. Higo and Kamata (1987) explored the surface reactions of dialkyl phosphite on alumina and magnesia, revealing the potential of phosphonate derivatives in modifying surface properties for various applications, including catalysis and material coatings (Higo & Kamata, 1987).
Potential in Lithium Battery Technology
Feng, Ai, Cao, and Yang (2008) investigated Dimethyl methyl phosphonate (DMMP) as a non-flammable solvent for lithium batteries, demonstrating its potential to enhance safety and performance. Although DMMP differs from Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, this research illustrates the broader applicability of phosphonate derivatives in developing advanced battery technologies (Feng, Ai, Cao, & Yang, 2008).
Safety And Hazards
未来方向
As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .
性质
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
CAS RN |
50889-46-8 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


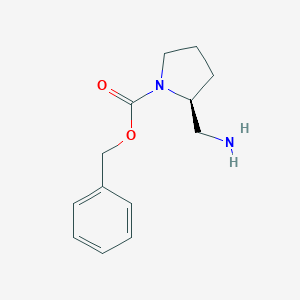
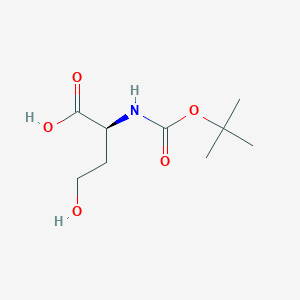
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
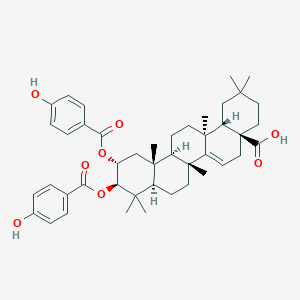
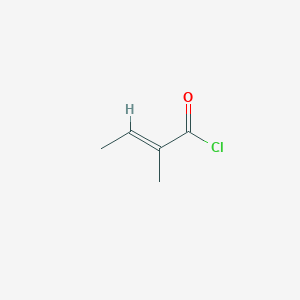
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
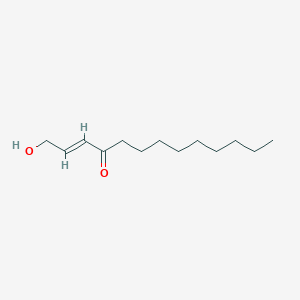

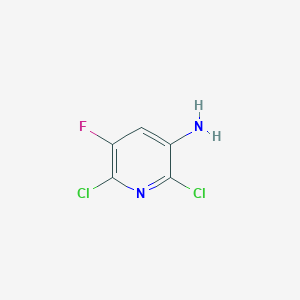
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
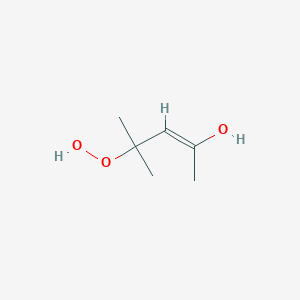
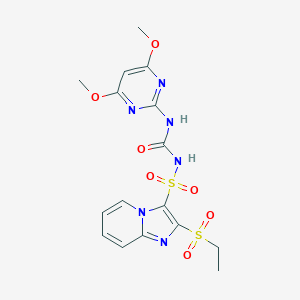
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)